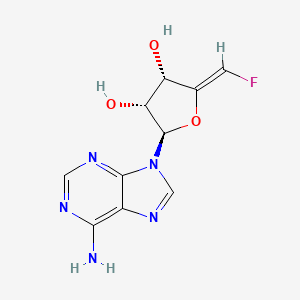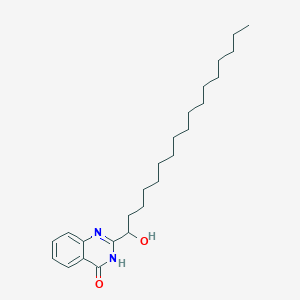
5-(4-Chlorophenyl)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-methylpyridazin-3(2H)-one typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone compound. The reaction conditions often include the use of ethanol as a solvent and an acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone to its dihydropyridazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(4-Chlorophenyl)-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-2-methylpyridazin-3(2H)-one
- 5-(4-Fluorophenyl)-2-methylpyridazin-3(2H)-one
- 5-(4-Methylphenyl)-2-methylpyridazin-3(2H)-one
Uniqueness
5-(4-Chlorophenyl)-2-methylpyridazin-3(2H)-one is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from its analogs with different substituents .
Properties
CAS No. |
825633-98-5 |
|---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methylpyridazin-3-one |
InChI |
InChI=1S/C11H9ClN2O/c1-14-11(15)6-9(7-13-14)8-2-4-10(12)5-3-8/h2-7H,1H3 |
InChI Key |
FAAKIOXGKFBLLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



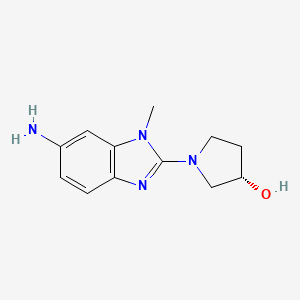
![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)
![Cyclohexane, [(1-methylpropyl)thio]-](/img/structure/B12914127.png)
![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)
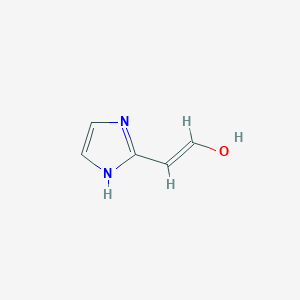
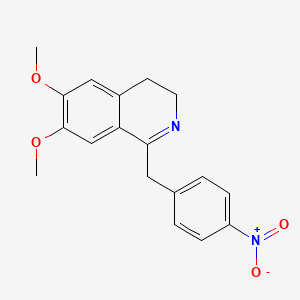
![3-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]-2,5-diphenylbenzene-1,4-diol](/img/structure/B12914143.png)

